molecular formula C17H16N6O3S B254568 2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide

2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide

Cat. No. B254568
M. Wt: 384.4 g/mol
InChI Key: BSGJDNZNXSVPQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule that has been synthesized using a specific method, and its mechanism of action and biochemical and physiological effects have been investigated.

Mechanism of Action

The mechanism of action of 2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide involves the inhibition of a specific enzyme that is involved in the regulation of certain biological processes. The compound binds to the active site of the enzyme and prevents it from carrying out its normal function. This inhibition can lead to changes in cellular processes and may have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide have been investigated in vitro and in vivo. In vitro studies have shown that the compound can inhibit the activity of the targeted enzyme and can lead to changes in cellular processes. In vivo studies have shown that the compound can have anti-inflammatory effects and may have potential as a cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide in lab experiments is that it is a small molecule that can be easily synthesized. This allows for the production of large quantities of the compound for use in experiments. However, one limitation is that the compound may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide. One direction is to investigate its potential use in the treatment of specific diseases, including cancer and inflammation. Another direction is to investigate its mechanism of action in more detail, including its interactions with other proteins and cellular processes. Additionally, future research could investigate the potential use of the compound in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis method for 2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide involves the reaction of 4-ethylphenylhydrazine with 5-mercapto-1H-tetrazole in the presence of acetic anhydride. The resulting product is then reacted with 3-nitrobenzoyl chloride to yield the final compound. This method has been reported in the literature and has been used to synthesize the compound for scientific research purposes.

Scientific Research Applications

2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide has been investigated for its potential use in scientific research. It has been studied as a potential inhibitor of a specific enzyme involved in a variety of biological processes. The compound has also been investigated for its potential use in the treatment of certain diseases, including cancer and inflammation.

properties

Product Name

2-{[1-(4-ethylphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-{3-nitrophenyl}acetamide

Molecular Formula

C17H16N6O3S

Molecular Weight

384.4 g/mol

IUPAC Name

2-[1-(4-ethylphenyl)tetrazol-5-yl]sulfanyl-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C17H16N6O3S/c1-2-12-6-8-14(9-7-12)22-17(19-20-21-22)27-11-16(24)18-13-4-3-5-15(10-13)23(25)26/h3-10H,2,11H2,1H3,(H,18,24)

InChI Key

BSGJDNZNXSVPQF-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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